

Application Notes and Protocols for SNU-899 Cell Line

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	ST-899
CAS No.:	143484-41-7
Cat. No.:	B1240033

[Get Quote](#)

Topic: SNU-899 Cell Culture and Experimental Applications

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a compound designated "**ST-899**" did not yield specific results. It is highly likely that the intended subject is the human laryngeal squamous cell carcinoma cell line, SNU-899. These application notes and protocols are therefore focused on the use of the SNU-899 cell line in cell culture and related experimental assays.

Introduction to SNU-899 Cell Line

The SNU-899 cell line was established from a primary tumor of a 56-year-old male patient with laryngeal squamous cell carcinoma.^{[1][2]} This adherent cell line is a valuable in vitro model for studying the molecular characteristics and therapeutic responses of laryngeal cancer.

Key Characteristics:

- Origin: Human laryngeal squamous cell carcinoma^{[1][2]}

- Morphology: Epithelioid, growing as a monolayer[2]
- Doubling Time: Approximately 48 hours[1]
- Genetic Profile: Contains mutations in the p53 and p16 genes.[2] A heterozygous mutation in the HRAS gene (p.Gly13Arg) has also been identified.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the SNU-899 cell line.

Parameter	Value	Reference
Doubling Time	48 hours	[1]
Viability	75% - 92%	[2]
Split Ratio	1:4	
Age of Donor	56 years	[1]
Sex of Donor	Male	[1]

Experimental Protocols

Culture of SNU-899 Cells

This protocol outlines the standard procedure for the successful culture of the SNU-899 cell line.

Materials:

- SNU-899 cells
- Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile

- Culture flasks (e.g., T-25, T-75)
- 15 mL conical tubes
- Incubator (37°C, 5% CO₂)
- Microscope

Protocol:

- Thawing of Cryopreserved Cells:
 1. Rapidly thaw the vial of frozen SNU-899 cells in a 37°C water bath.
 2. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 3. Centrifuge at 1,000 rpm for 5 minutes.
 4. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
 5. Transfer the cell suspension to a T-75 culture flask.
 6. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing:
 1. When cells reach 80-90% confluency, aspirate the culture medium.
 2. Wash the cell monolayer once with sterile PBS.
 3. Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
 4. Neutralize the trypsin by adding 4-5 mL of complete growth medium.
 5. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

6. Perform a cell count using a hemocytometer or automated cell counter.
 7. Seed new culture flasks at a recommended split ratio of 1:4.
 8. Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flasks.
 9. Incubate at 37°C and 5% CO₂.
- Media Change:
 - For routine maintenance, remove two-thirds of the medium and add fresh, pre-warmed medium every 2 to 3 days, depending on cell density.

Example Experimental Protocol: Investigating the Effect of Berberine on SNU-899 Cell Viability

This protocol is based on studies investigating the anti-cancer effects of natural compounds on laryngeal squamous cell carcinoma cell lines.[\[3\]](#)

Materials:

- SNU-899 cells
- Complete growth medium
- Berberine (stock solution prepared in DMSO)
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Microplate reader

Protocol:

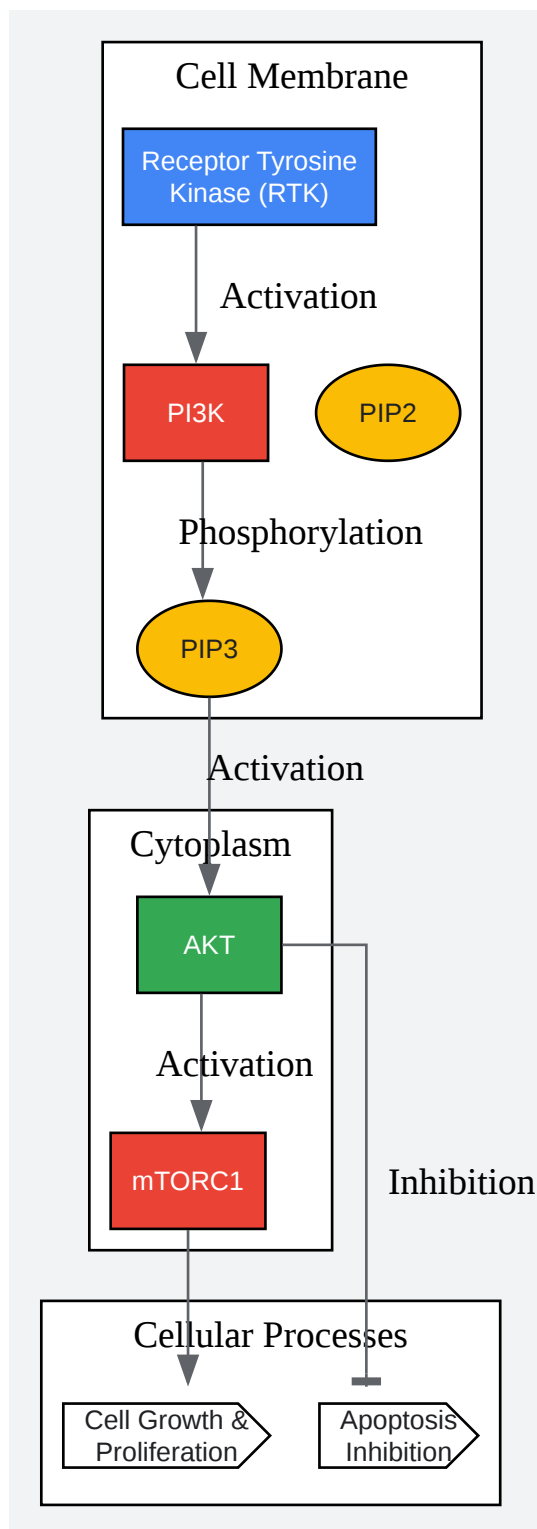
- Cell Seeding:

1. Harvest SNU-899 cells as described in the subculturing protocol.
 2. Seed 5×10^3 cells per well in a 96-well plate in 100 μ L of complete growth medium.
 3. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Treatment with Berberine:
 1. Prepare serial dilutions of berberine in complete growth medium from a stock solution. A suggested concentration range is 0-200 μ M.[3] Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest berberine concentration).
 2. After 24 hours of incubation, carefully remove the medium from the wells.
 3. Add 100 μ L of the prepared berberine dilutions or vehicle control to the respective wells.
 4. Incubate for a further 24, 48, or 72 hours.
 - MTT Assay for Cell Viability:
 1. At the end of the treatment period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 2. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 3. Carefully remove the medium from each well.
 4. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 5. Gently shake the plate for 10 minutes to ensure complete dissolution.
 6. Measure the absorbance at 570 nm using a microplate reader.
 7. Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention. Studies have investigated the effect of compounds like berberine on this pathway in SNU-899 cells.[3]

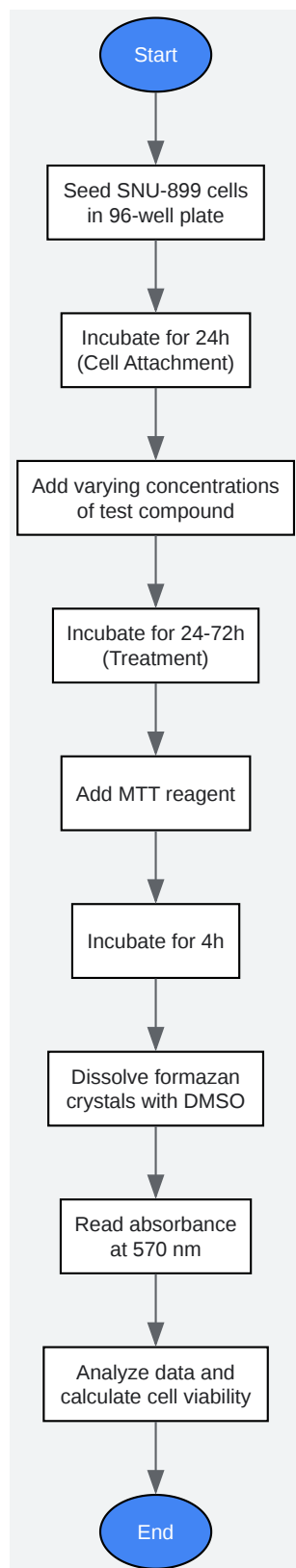


[Click to download full resolution via product page](#)

Caption: PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of a compound on the viability of SNU-899 cells.



[Click to download full resolution via product page](#)

Caption: Workflow for a cell viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Cellosaurus cell line SNU-899 \(CVCL_5105\) \[cellosaurus.org\]](#)
- [2. Establishment and characterization of human laryngeal squamous cell carcinoma cell lines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. hh.um.es \[hh.um.es\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for SNU-899 Cell Line]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240033/docs#application-notes-and-protocols-for-snu-899-cell-line\]](https://www.benchchem.com/product/b1240033/docs#application-notes-and-protocols-for-snu-899-cell-line)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)